N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 873009-84-8
VCID: VC6328023
InChI: InChI=1S/C17H18N2O2S2/c1-12-17(22-13(2)19-12)9-10-18-23(20,21)16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11,18H,9-10H2,1-2H3
SMILES: CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Molecular Formula: C17H18N2O2S2
Molecular Weight: 346.46

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide

CAS No.: 873009-84-8

Cat. No.: VC6328023

Molecular Formula: C17H18N2O2S2

Molecular Weight: 346.46

* For research use only. Not for human or veterinary use.

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide - 873009-84-8

Specification

CAS No. 873009-84-8
Molecular Formula C17H18N2O2S2
Molecular Weight 346.46
IUPAC Name N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide
Standard InChI InChI=1S/C17H18N2O2S2/c1-12-17(22-13(2)19-12)9-10-18-23(20,21)16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11,18H,9-10H2,1-2H3
Standard InChI Key WCHZNCUBEIJERN-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide, reflects its bipartite architecture: a naphthalene-2-sulfonamide group connected to a 2,4-dimethylthiazole ring through a two-carbon chain. The SMILES notation (CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2) delineates this connectivity, emphasizing the sulfonamide bridge (-S(=O)2_2-NH-) and the ethyl spacer.

Key structural features include:

  • Naphthalene moiety: A bicyclic aromatic system providing hydrophobic interactions and π-π stacking potential.

  • Sulfonamide group: A polar, hydrogen-bonding motif common in enzyme inhibitors .

  • 2,4-Dimethylthiazole: A five-membered heterocycle with nitrogen and sulfur atoms, known to modulate electronic properties and bioavailability .

Physicochemical Profile

Table 1 summarizes critical physicochemical parameters derived from experimental and computational data :

PropertyValue
Molecular FormulaC17H18N2O2S2\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}_{2}
Molecular Weight346.46 g/mol
IUPAC NameN-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide
SMILESCC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
SolubilityNot experimentally determined

The compound’s solubility remains uncharacterized, though sulfonamides typically exhibit limited aqueous solubility due to aromatic stacking and hydrophobic side chains .

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide involves sequential organic transformations, as inferred from analogous thiazole-sulfonamide syntheses :

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones yields the 2,4-dimethylthiazole core. For example, 5-(2-aminoethyl)-2,4-dimethylthiazole may be synthesized via Hantzsch thiazole synthesis .

  • Sulfonamide Coupling: Reacting naphthalene-2-sulfonyl chloride with the thiazole-ethylamine intermediate under basic conditions (e.g., triethylamine) forms the sulfonamide bond.

A representative reaction sequence is:

Thiourea + α-chloroketoneThiazole intermediateNaphthalene-2-sulfonyl chlorideTarget compound\text{Thiourea + α-chloroketone} \rightarrow \text{Thiazole intermediate} \xrightarrow{\text{Naphthalene-2-sulfonyl chloride}} \text{Target compound}

Purification and Characterization

Post-synthesis, column chromatography or recrystallization isolates the product, with purity verified via HPLC and spectroscopic methods. Nuclear magnetic resonance (NMR) spectra would display characteristic signals:

  • 1H ^1\text{H}-NMR: Aromatic protons (δ 7.0–8.5 ppm), methyl groups on thiazole (δ 2.1–2.6 ppm), and ethylenic -CH2_2-NH- protons (δ 3.0–3.5 ppm) .

  • 13C ^{13}\text{C}-NMR: Sulfonamide sulfur-bound carbon (~125 ppm), thiazole carbons (100–160 ppm) .

Biological Activity and Mechanistic Insights

Molecular Docking Studies

In silico analyses of similar molecules suggest binding modes to enzymatic pockets. For instance, docking into LDH-5’s active site reveals hydrogen bonds between the sulfonamide NH and Arg99, while the thiazole amino group interacts with Gly29 . Such interactions rationalize inhibitory activity at micromolar concentrations (e.g., IC50_{50} = 2.91 μM for related compounds) .

Research Applications and Future Directions

Chemical Biology Probes

The compound’s modular structure allows derivatization for probing protein-ligand interactions. Potential applications include:

  • Fluorescent tags: Functionalizing the naphthalene ring with fluorophores for cellular imaging.

  • Photoaffinity labels: Incorporating azide or diazirine groups to capture target proteins .

Therapeutic Optimization

Structural modifications to enhance potency and pharmacokinetics might involve:

  • Variation of substituents: Introducing electron-withdrawing groups on the naphthalene ring to improve solubility.

  • Bioisosteric replacement: Swapping the thiazole with oxazole or pyridine to modulate metabolic stability .

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